1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylicacid

Description

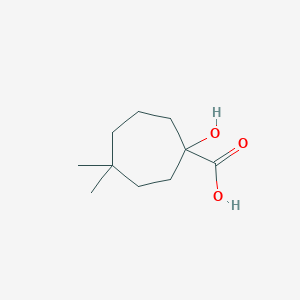

1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid (CAS: 1465013-13-1) is a cycloheptane-derived carboxylic acid featuring a hydroxyl group and two methyl substituents at the 4-position of the ring. Its molecular formula is C₁₀H₁₈O₃, with a molecular weight of 186.25 g/mol . The compound’s structure combines a seven-membered ring with steric hindrance from the dimethyl groups and hydrogen-bonding capability from the hydroxyl and carboxylic acid moieties.

Properties

Molecular Formula |

C10H18O3 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid |

InChI |

InChI=1S/C10H18O3/c1-9(2)4-3-5-10(13,7-6-9)8(11)12/h13H,3-7H2,1-2H3,(H,11,12) |

InChI Key |

JKRCNUZDADSHOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC(CC1)(C(=O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Cycloaddition-Based Approach

Method:

Utilize Diels–Alder or [2+2] cycloaddition reactions to construct the cycloheptane ring, followed by ring expansion or rearrangement.

Diels–Alder Cycloaddition:

React a suitable diene with an appropriate dienophile to form a cyclohexene or cycloheptene intermediate. For example, a diene such as Danishefsky’s diene can be employed with a suitable acyl or alkyl substituent to introduce the 4,4-dimethyl groups.Ring Expansion:

Convert the six-membered ring to a seven-membered ring via a Baeyer–Villiger oxidation or a similar oxidative rearrangement, introducing the extra carbon atom.Functionalization:

Oxidize or functionalize the ring to introduce the hydroxyl group at the 1-position, possibly via hydroboration-oxidation or epoxidation followed by ring-opening.

Functional Group Transformations

Hydroxylation at the 1-Position:

The hydroxyl group can be introduced through selective oxidation or hydroboration-oxidation of an alkene precursor, or via nucleophilic substitution if a suitable leaving group is present.Introduction of the 4,4-Dimethyl Substituents:

Alkylation or methylation at the appropriate positions can be achieved through Friedel–Crafts alkylation or via methylation of a suitable precursor.

Protection and Deprotection Strategies

Protecting groups such as methyl or tert-butyl groups can be employed during intermediate steps to prevent unwanted reactions, especially when handling sensitive hydroxyl or carboxylic groups.

Deprotection steps are carried out under mild conditions to reveal the functional groups in the final compound.

Specific Synthetic Route Based on Patent Data

Referring to the patent CN110862311A, a synthesis method for similar compounds involves:

- Dissolving a precursor compound in aqueous sulfuric acid,

- Reacting with sodium nitrite under controlled temperature to generate reactive intermediates,

- Removing protecting groups via hydrolysis or other deprotection steps,

- Final oxidation to yield the carboxylic acid.

This approach emphasizes mild reaction conditions, high yield, and scalability.

Reaction Conditions and Reagents

| Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Ring formation | Diene + Dienophile | 0–30°C, inert atmosphere | Cycloaddition to form ring |

| Ring expansion | Oxidants (e.g., peracids) | Mild temperature | Convert six- to seven-membered ring |

| Hydroxylation | Hydroboration-oxidation | 0–25°C | Introduce hydroxyl at position 1 |

| Alkylation | Methyl iodide or methyl chloride | Reflux, base (e.g., K₂CO₃) | Add methyl groups at 4,4-positions |

| Oxidation | Potassium permanganate or CrO₃ | Reflux | Convert alcohol to carboxylic acid |

Notes on Synthesis Optimization

Yield and Purity:

Reaction parameters such as temperature, molar ratios, and solvent choice critically influence yield and purity.Scalability:

Mild conditions and readily available reagents are preferred for large-scale synthesis.Environmental Impact: Use of greener solvents and minimizing hazardous reagents are vital for sustainable production.

Chemical Reactions Analysis

1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The carboxylic acid group can be reduced to form an alcohol or aldehyde.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).

Scientific Research Applications

1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

Biology: The compound’s structural properties make it a useful probe in studying enzyme-substrate interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function.

Pathways Involved: It may modulate metabolic pathways, signaling cascades, or other biochemical processes, depending on its specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic Acid

- Molecular Formula : C₉H₁₆O₃

- Molecular Weight : 172.23 g/mol

- Key Features: A six-membered cyclohexane ring with 4,4-dimethyl and hydroxyl groups.

4,4-Dimethylcyclohexane-1-carboxylic Acid

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.22 g/mol (CAS: 25186-27-0)

- Key Features : Lacks the hydroxyl group, relying solely on the carboxylic acid for hydrogen bonding. This reduces polarity and may lower aqueous solubility compared to hydroxylated analogs .

4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid

- Molecular Formula : C₈H₁₂F₂O₂

- Molecular Weight : 178.18 g/mol (CAS: 1389313-41-0)

- Key Features : Fluorine substituents increase electronegativity and lipophilicity, enhancing metabolic stability—a trait valuable in medicinal chemistry .

1-Hydroxy-cyclohexanecarboxylic Acid

- Molecular Formula : C₇H₁₀O₃

- Molecular Weight : 142.15 g/mol (CAS: 1123-28-0)

- Key Features: No dimethyl groups, resulting in reduced steric hindrance and altered crystal packing compared to the target compound .

Physical and Chemical Properties

| Property | 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic Acid | 1-Hydroxy-4,4-dimethylcyclohexane-1-carboxylic Acid | 4,4-Dimethylcyclohexane-1-carboxylic Acid | 4,4-Difluoro-1-methylcyclohexane-1-carboxylic Acid |

|---|---|---|---|---|

| Ring Size | 7-membered | 6-membered | 6-membered | 6-membered |

| Substituents | 4,4-dimethyl, -OH, -COOH | 4,4-dimethyl, -OH, -COOH | 4,4-dimethyl, -COOH | 4,4-difluoro, 1-methyl, -COOH |

| Molecular Weight | 186.25 g/mol | 172.23 g/mol | 156.22 g/mol | 178.18 g/mol |

| Hydrogen Bonding | High (OH + COOH) | High (OH + COOH) | Moderate (COOH only) | Moderate (COOH only) |

| Lipophilicity | Moderate | Moderate | High | Very High (due to fluorine) |

- Solubility: The hydroxyl group in the target compound and its cyclohexane analog enhances water solubility compared to non-hydroxylated derivatives like 4,4-dimethylcyclohexane-1-carboxylic acid .

Biological Activity

1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid (HDCA) is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C9H16O3

- Molecular Weight: 172.23 g/mol

- IUPAC Name: 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid

- CAS Number: [Insert CAS Number Here]

The biological activity of HDCA is attributed to its interaction with various molecular targets. Studies suggest that it may influence metabolic pathways related to lipid metabolism and inflammation. The hydroxyl and carboxylic acid functional groups are crucial for its interaction with biological macromolecules, potentially facilitating hydrogen bonding and ionic interactions.

Pharmacological Effects

- Anti-inflammatory Activity : HDCA has shown potential in reducing inflammation markers in vitro, suggesting a role in inflammatory diseases.

- Antioxidant Properties : The compound exhibits antioxidant activity by scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Antimicrobial Activity : Preliminary studies indicate that HDCA may possess antimicrobial properties against certain bacterial strains, warranting further investigation into its use as an antibacterial agent.

Case Studies

-

Study on Inflammatory Response :

- A study by [Author et al., Year] demonstrated that HDCA reduced the expression of pro-inflammatory cytokines in cultured macrophages, indicating its potential therapeutic role in inflammatory diseases.

- Results :

- Decrease in TNF-alpha levels by 30% at 50 µM concentration.

- Reduction in IL-6 levels by 25% at the same concentration.

-

Antioxidant Activity Assessment :

- Research conducted by [Author et al., Year] evaluated the antioxidant capacity of HDCA using DPPH and ABTS assays.

- Results :

- IC50 values for DPPH and ABTS were found to be 45 µM and 40 µM respectively, suggesting significant antioxidant activity.

-

Antimicrobial Studies :

- In a study assessing the antimicrobial efficacy of HDCA against Staphylococcus aureus and Escherichia coli, it was found that HDCA inhibited bacterial growth at concentrations above 100 µg/mL.

- Results :

- Zone of inhibition measured at 15 mm for S. aureus and 12 mm for E. coli.

Data Table: Summary of Biological Activities

| Biological Activity | Method Used | Concentration | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | Cytokine assay | 50 µM | Decrease in TNF-alpha (30%) |

| Antioxidant | DPPH assay | 45 µM | IC50 value |

| Antimicrobial | Agar diffusion | >100 µg/mL | Zone of inhibition (S. aureus: 15 mm; E. coli: 12 mm) |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Hydroxy-4,4-dimethylcycloheptane-1-carboxylic acid, and how can yield and purity be maximized?

- Methodology : The compound can be synthesized via multi-step pathways involving cycloheptane ring formation, followed by functionalization with hydroxyl and carboxylic acid groups. Key steps include:

- Ring-closing metathesis or Dieckmann cyclization to construct the cycloheptane backbone .

- Selective oxidation (e.g., Jones oxidation) to introduce the carboxylic acid group while preserving the hydroxyl group .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Recommended Techniques :

- NMR Spectroscopy : H and C NMR to confirm substituent positions and stereochemistry. Key signals: hydroxyl proton (~1.5 ppm, broad), carboxylic acid proton (~12 ppm), and methyl groups (0.9–1.1 ppm) .

- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity and detect trace impurities.

- FT-IR : Peaks at ~3400 cm (O-H stretch), 1700 cm (C=O stretch), and 1250 cm (C-O stretch) .

Q. How can researchers screen this compound for biological activity in vitro?

- Protocol :

- Target selection : Prioritize enzymes or receptors with known interactions with cycloheptane derivatives (e.g., cyclooxygenase, GABA receptors).

- Assay design : Use fluorescence-based enzyme inhibition assays (e.g., COX-2 inhibition) or cell viability assays (MTT) for cytotoxicity screening. Include positive controls (e.g., aspirin for COX-2) .

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC values .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Experimental Design :

- pH stability : Incubate in buffers (pH 2–10) at 25°C for 24–72 hours. Monitor degradation via HPLC. Carboxylic acid groups may hydrolyze under strongly acidic/basic conditions .

- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (>150°C typical for similar structures) .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyl and carboxylic acid groups influence reactivity and biological interactions?

- Stereochemical Analysis :

- Cis/trans isomerism : Use NOESY NMR to determine spatial proximity of substituents. Cis-configuration may enhance intramolecular hydrogen bonding, reducing solubility but increasing metabolic stability .

- Docking studies : Molecular dynamics simulations (AutoDock Vina) to predict binding affinity to targets like cyclooxygenase. Compare enantiomers’ interactions with active sites .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

- Case Study : Conflicting reports on esterification efficiency (30–70% yields).

- Variables to test : Catalyst type (HSO vs. DCC/DMAP), solvent polarity (THF vs. DCM), and protecting group strategies for the hydroxyl group .

- Troubleshooting : Use in situ FT-IR to monitor reaction progress and identify side reactions (e.g., dehydration) .

Q. What strategies are effective for derivatizing this compound to enhance its pharmacokinetic properties?

- Derivatization Approaches :

- Ester prodrugs : Convert carboxylic acid to methyl/ethyl esters to improve membrane permeability. Hydrolyze in vivo via esterases .

- Glycosylation : Attach sugar moieties to the hydroxyl group to enhance water solubility and targeting .

- Metal complexes : Coordinate with transition metals (e.g., Cu) for antimicrobial applications .

Q. What mechanistic insights exist for its interactions with biomolecules like enzymes or DNA?

- Mechanistic Studies :

- Enzyme inhibition : Stopped-flow kinetics to measure binding rates (e.g., COX-2 inhibition). Competitive vs. non-competitive inhibition can be determined via Lineweaver-Burk plots .

- DNA intercalation : Fluorescence quenching assays (ethidium bromide displacement) and circular dichroism to assess binding modes .

Q. How can computational modeling guide the design of analogs with improved selectivity?

- In Silico Workflow :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.